6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate is a chemical compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyridazine ring, and it is esterified with 4-methylbenzenecarboxylate.
Preparation Methods
The synthesis of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methyl-1,2,4-triazole with a suitable pyridazine derivative, followed by esterification with 4-methylbenzenecarboxylic acid. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes .
Chemical Reactions Analysis
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridazine rings, depending on the reagents and conditions used.
Scientific Research Applications
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of c-Met and Pim-1 kinases, which are involved in cancer cell survival and proliferation. The compound binds to the ATP-binding sites of these kinases, thereby blocking their activity and leading to the inhibition of downstream signaling pathways .
Comparison with Similar Compounds
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate can be compared with other similar compounds, such as:
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzoate: This compound has a methoxy group instead of a methyl group on the benzenecarboxylate moiety, which may affect its biological activity and solubility.
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate: This compound has an acetate group instead of a benzenecarboxylate group, which may influence its reactivity and pharmacokinetic properties.
Properties
IUPAC Name |
(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-3-5-11(6-4-9)14(19)20-12-7-10(2)17-18-8-15-16-13(12)18/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCOCZIKTQISTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=NN3C2=NN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.